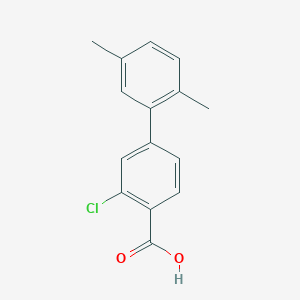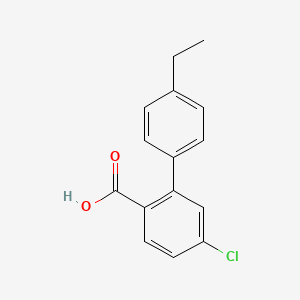
3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid, 95%, is an organic compound composed of an aromatic ring of carbon and hydrogen atoms, with a trifluoromethyl group attached to the fourth carbon atom of the ring, and an ethylphenyl group attached to the third carbon atom of the ring. This compound has a variety of applications in the fields of chemistry, biochemistry, and medicine.
Applications De Recherche Scientifique
3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid, 95%, is used in the synthesis of various pharmaceuticals, such as antibiotics and anti-inflammatory drugs. It is also used as a reagent in organic synthesis, and as a catalyst in the synthesis of polymers. In addition, it is used in the synthesis of dyes, fragrances, and other organic compounds.
Mécanisme D'action
3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid, 95%, acts as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. It also has anti-bacterial and antifungal activities, and is thought to interfere with the signaling pathways that regulate cell growth and differentiation.
Biochemical and Physiological Effects
3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid, 95%, has been found to have anti-inflammatory and analgesic effects in animal models. It has also been found to have anti-cancer properties in vitro, and to inhibit the growth of tumor cells. In addition, it has been found to modulate the activity of the immune system, and to have anti-allergic and anti-viral effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid, 95%, in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is readily available. It is also relatively stable, and can be stored for long periods of time. However, it is also a strong acid, and can cause skin and eye irritation. Care should be taken to avoid contact with the compound.
Orientations Futures
Future research on 3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid, 95%, may focus on its use as a therapeutic agent for the treatment of various diseases, such as cancer, inflammatory disorders, and autoimmune diseases. In addition, further research may be conducted to explore the potential use of the compound as an insecticide, and its potential applications in the food industry. Finally, further research may be conducted to explore the potential use of the compound in the synthesis of novel therapeutic agents, such as antibiotics and anti-inflammatory drugs.
Méthodes De Synthèse
3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid, 95%, can be synthesized by the reaction of 4-ethylphenol with trifluoromethanesulfonic anhydride in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction takes place in a solvent such as dichloromethane at room temperature. The product is then purified by column chromatography.
Propriétés
IUPAC Name |
3-(4-ethylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O2/c1-2-10-3-5-11(6-4-10)12-7-13(15(20)21)9-14(8-12)16(17,18)19/h3-9H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLSIZXRCLXGDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688991 |
Source


|
| Record name | 4'-Ethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262011-04-0 |
Source


|
| Record name | 4'-Ethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














